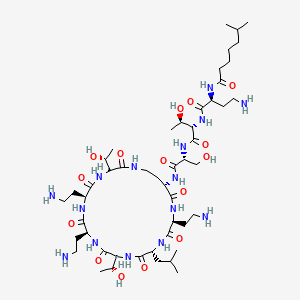
炔丙基-PEG3-膦酸
描述
Propargyl-PEG3-phosphonic acid is a heterobifunctional compound featuring a propargyl group and a phosphonic acid groupThe phosphonic acid group is often used for surface modification .
科学研究应用
Propargyl-PEG3-phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces, enhancing their stability and functionality.
Medicine: Incorporated into drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Employed in the development of advanced materials with specific surface properties.
作用机制
Target of Action
Propargyl-PEG3-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction, also known as “click chemistry”, results in a stable triazole linkage . The compound’s ability to form this linkage is crucial for its role in the synthesis of PROTACs .
Biochemical Pathways
The primary biochemical pathway involved in the action of Propargyl-PEG3-phosphonic acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, PROTACs (which include Propargyl-PEG3-phosphonic acid as a linker) facilitate the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
These properties can improve the compound’s bioavailability, making it more effective as a linker in PROTACs .
Result of Action
The primary result of Propargyl-PEG3-phosphonic acid’s action is the degradation of target proteins . By serving as a linker in PROTACs, it enables the selective degradation of disease-related proteins, potentially leading to therapeutic effects .
Action Environment
The action of Propargyl-PEG3-phosphonic acid can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction it participates in can be affected by the presence of copper ions . Additionally, the compound’s stability and solubility can be influenced by factors such as pH and temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG3-phosphonic acid typically involves the modification of commercially available polyethylene glycol derivatives. One common method starts with polyethylene glycol that has a hydroxyl group at one end and a carboxyl group at the other. The carboxyl group is modified into a propargyl group, while the hydroxyl group is converted into a phosphonic acid group .
Industrial Production Methods
Industrial production of Propargyl-PEG3-phosphonic acid involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
Propargyl-PEG3-phosphonic acid primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition. This reaction forms a stable triazole linkage, which is highly useful in bioconjugation and surface modification applications .
Common Reagents and Conditions
Copper(I) iodide: Used as a catalyst in azide-alkyne cycloaddition.
Sodium ascorbate: Acts as a reducing agent to maintain the copper in its +1 oxidation state.
Azide-bearing compounds: React with the propargyl group to form triazole linkages.
Major Products
The major product formed from the reaction of Propargyl-PEG3-phosphonic acid with azide-bearing compounds is a triazole-linked conjugate. This product is highly stable and useful in various applications, including drug delivery and surface modification .
相似化合物的比较
Similar Compounds
Propargyl-PEG3-acid: Contains a propargyl group and a carboxylic acid group.
Propargyl-PEG4-acid: Similar to Propargyl-PEG3-phosphonic acid but with an additional polyethylene glycol unit.
Propargyl-PEG5-acid: Features a longer polyethylene glycol chain, providing increased solubility.
Uniqueness
Propargyl-PEG3-phosphonic acid is unique due to its combination of a propargyl group and a phosphonic acid group. This dual functionality allows it to participate in click chemistry reactions while also providing surface modification capabilities. The presence of three polyethylene glycol units enhances its solubility and biocompatibility, making it highly versatile for various applications .
属性
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O6P/c1-2-3-13-4-5-14-6-7-15-8-9-16(10,11)12/h1H,3-9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKZOEDGARPKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)



![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)



